molecular formula C14H26N2 B1586755 1-Decyl-2-methylimidazole CAS No. 42032-30-4

1-Decyl-2-methylimidazole

Cat. No.: B1586755
CAS No.: 42032-30-4
M. Wt: 222.37 g/mol
InChI Key: BKFRZOZNMWIFLH-UHFFFAOYSA-N
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Description

1-Decyl-2-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a decyl group at position 1 and a methyl group at position 2 of the imidazole ring. It is known for its hydrophobic and complexing properties, making it useful in various chemical processes .

Scientific Research Applications

1-Decyl-2-methylimidazole has a wide range of applications in scientific research:

Safety and Hazards

1-Decyl-2-methylimidazole is considered combustible and may form explosive mixtures with air on intense heating. It is also an eye and skin irritant. Proper precautions should be taken when handling this compound .

Future Directions

Research on 1-Decyl-2-methylimidazole could explore its applications in materials science, catalysis, and membrane technology. Investigating its behavior in various environments and optimizing its properties would be valuable for potential industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-2-methylimidazole can be synthesized through the alkylation of 2-methylimidazole with decyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-methylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Methylimidazole
  • 2-Methylimidazole
  • 1-Benzyl-2-methylimidazole
  • 1-Octylimidazole
  • 1,2-Dimethylimidazole

Comparison: 1-Decyl-2-methylimidazole is unique due to its long decyl chain, which imparts significant hydrophobicity and enhances its ability to interact with hydrophobic environments. This property distinguishes it from shorter-chain imidazole derivatives like 1-methylimidazole and 2-methylimidazole, which are more hydrophilic .

Properties

IUPAC Name

1-decyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFRZOZNMWIFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194859
Record name 1-Decyl-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42032-30-4
Record name 1-Decyl-2-methylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42032-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decyl-2-methyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042032304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decyl-2-methyl-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-decyl-2-methyl-1H-imidazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-methylimidazole (12.3 g; 0.15 mol), 1-bromodecane (33.15 g; 0.15 mol), sodium hydroxide solution (69.5 ml. of 11.5M solution; 0.8 mol) and tetra-n-butylammonium bromide (1.95 g; 0.006 mol) in toluene (300 ml) was stirred rapidly for 3 hours at 65° C. After cooling to between 20° and 25° C., the toluene layer was separated and extracted with 5M HCl solution (150 ml). The extract neutralised with sodium bicarbonate and extracted many times into hexane. The hexane solution was dried over magnesium sulphate and evaporated to dryness to give an oil (25 g; 75% theory).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
33.15 g
Type
reactant
Reaction Step One
Quantity
69.5 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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